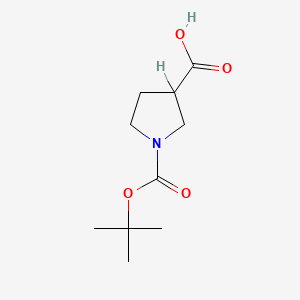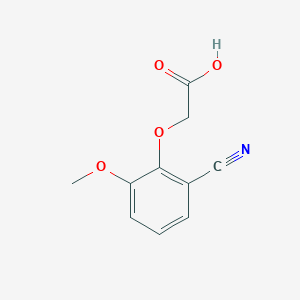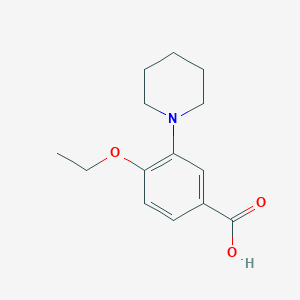![molecular formula C21H27N3O4 B2433350 3-[(3,4-Dimethoxyphenyl)methyl]-1-[(oxan-4-yl)(pyridin-3-yl)methyl]harnstoff CAS No. 2034248-82-1](/img/structure/B2433350.png)
3-[(3,4-Dimethoxyphenyl)methyl]-1-[(oxan-4-yl)(pyridin-3-yl)methyl]harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C21H27N3O4 and its molecular weight is 385.464. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Katalyse
Die Erforschung neuer katalytischer Verfahren für die nachhaltige Synthese organischer Verbindungen ist von großem Interesse. Forscher haben die Verwendung ionischer organischer Feststoffe, wie z. B. 1,3-Bis(carboxymethyl)imidazoliumchlorid, als Katalysatoren untersucht. Diese Katalysatoren erleichtern die Michael-Addition von N-Heterocyclen an Chalkone. Bemerkenswerterweise wurde diese Methodik zur Herstellung der potenziellen bioaktiven Verbindung 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on mit mäßiger Ausbeute eingesetzt, trotz der retro-Michael-Reaktion. Sowohl die Herstellung des Chalkons als auch die Triazol-Michael-Addition an das Chalkon weisen gute grüne Kennzahlen auf .
Stickstoffhaltige Heteroarene und Bioaktivität
Stickstoffhaltige Heteroarene kommen häufig in Naturprodukten und biologisch aktiven synthetischen Verbindungen vor. Triazolderivate können aufgrund ihrer strukturellen Eigenschaften leicht an Zielmoleküle binden. Unter diesen sind β-Azolylketone von besonderem Interesse. Die Verbindung 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on gehört zu dieser Kategorie und hat eine potenzielle Bioaktivität. Triazolderivate wurden mit verschiedenen biologischen Wirkungen in Verbindung gebracht, was sie für die Medikamentenforschung und -entwicklung wertvoll macht .
Fungizide, Bakterizide und Herbizide
3-Aryl-3-triazolylpropiophenone, einschließlich der betreffenden Verbindung, wurden als effiziente Bestandteile in Formulierungen für Fungizide, Bakterizide und Herbizide beschrieben. Ihre Synthese und Untersuchung tragen zur Entwicklung umweltfreundlicher Agrochemikalien bei .
Aza-Michael-Reaktion als synthetisches Werkzeug
Die Aza-Michael-Reaktion ist ein atomeffizientes Syntheseverfahren, das Zugang zu β-Aminocarbonyl-Derivaten ermöglicht - wichtige Vorstufen für bioaktive Verbindungen. Forscher haben diese Reaktion zur Synthese von β-heteroarylierten Carbonylverbindungen untersucht. Die Verbindung 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on kann durch diese Reaktion erhalten werden, was ihre Nützlichkeit in der organischen Synthese zeigt .
Stabilität und Wasserstoffbrückenbindungseigenschaften
Stickstoffhaltige Heteroarene, einschließlich Triazolderivaten, sind für ihre Stabilität und ihre Fähigkeit bekannt, Wasserstoffbrückenbindungen zu bilden. Diese Eigenschaften tragen zu ihrer Bioaktivität bei und machen sie zu attraktiven Kandidaten für das Medikamentendesign und die pharmazeutische Chemie .
Potenzielle Medikamentenentwicklung
Aufgrund ihrer einzigartigen Struktur und potenziellen Bioaktivität könnte die weitere Erforschung von 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on zur Entwicklung neuer Medikamente oder Therapeutika führen. Forscher untersuchen weiterhin ihre pharmakologischen Eigenschaften und potenziellen Anwendungen .
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-6-5-15(12-19(18)27-2)13-23-21(25)24-20(16-7-10-28-11-8-16)17-4-3-9-22-14-17/h3-6,9,12,14,16,20H,7-8,10-11,13H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIVBYWRFUPKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC(C2CCOCC2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2433272.png)


![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2433276.png)
![3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2433277.png)

![N-[4-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2433282.png)
![N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride](/img/structure/B2433283.png)
![{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride](/img/structure/B2433285.png)

![(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2433289.png)
![6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2433290.png)
